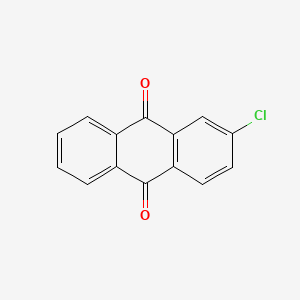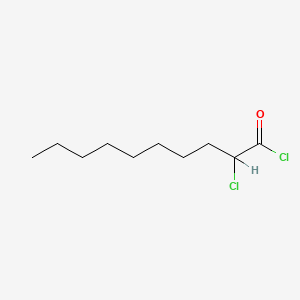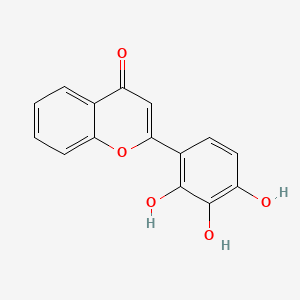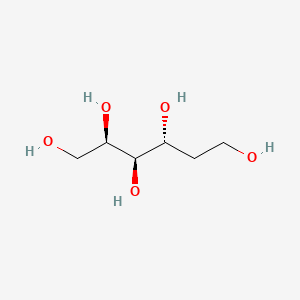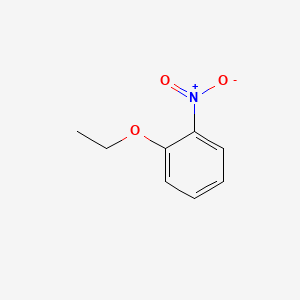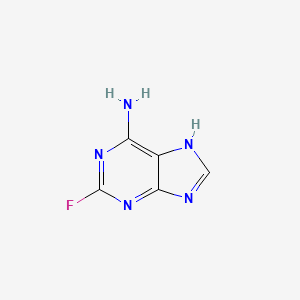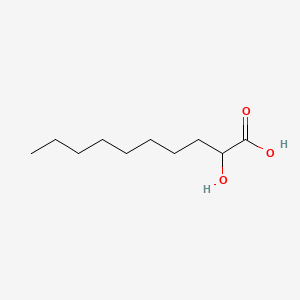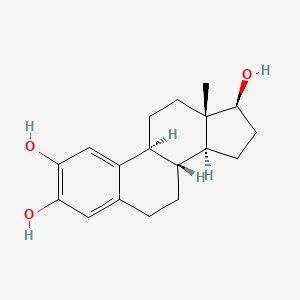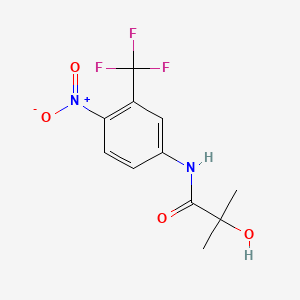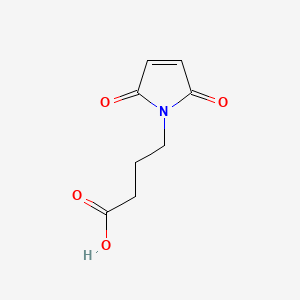
4-Maleimidobutyric acid
Vue d'ensemble
Description
4-Maleimidobutyric acid, also known as 4-(2,5-dioxo-2H-pyrrol-1(5H)-yl)butanoic acid, contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
During the synthesis of UCS1025A, a chromatography-free preparation of 4-maleimidobutyric acid was developed on a one-mole scale . Maleimidoalkanoic acids and their activated derivatives, such as their N-hydroxysuccinimide esters, are important, though expensive, linkers for the conjugation of biomolecules .Molecular Structure Analysis
The empirical formula of 4-Maleimidobutyric acid is C8H9NO4 . It has a molecular weight of 183.16 .Chemical Reactions Analysis
The terminal carboxylic acid of 4-Maleimidobutyric acid can react with primary amine groups in the presence of activators to form a stable amide bond .Physical And Chemical Properties Analysis
4-Maleimidobutyric acid is a solid at 20°C . It should be stored at a temperature between 0-10°C .Applications De Recherche Scientifique
Bioconjugation and Crosslinking
4-Maleimidobutyric acid is widely used in bioconjugation, particularly as a crosslinking agent due to its reactivity with thiol groups in proteins . This compound facilitates the stable attachment of various biomolecules, including antibodies, peptides, and drugs, to other entities like carriers, surfaces, or other proteins. This application is crucial in developing targeted drug delivery systems and antibody-drug conjugates, which are at the forefront of personalized medicine.
Drug Development
In the realm of drug development, 4-Maleimidobutyric acid serves as a spacer or linker in the construction of bioconjugates . Its role is pivotal in the design of new therapeutic agents where it helps in attaching therapeutic payloads to targeting moieties, enhancing the efficacy and specificity of drugs, especially in cancer therapy.
Protein Modification
4-Maleimidobutyric acid is instrumental in site-specific protein modification. It reacts with thiol groups in proteins to form stable thioether bonds, allowing for the precise modification of proteins without affecting their overall structure or function . This is particularly important in the study of protein function, interactions, and in the development of protein-based biologics.
Material Science
In material science, 4-Maleimidobutyric acid is utilized to modify the surface properties of materials. It can be used to attach biomolecules to polymers or other substrates, which is essential for creating biocompatible materials for medical implants, tissue engineering, and biosensors .
Analytical Chemistry
4-Maleimidobutyric acid finds its application in analytical chemistry as a derivatization agent. It is used to label peptides and proteins for subsequent analysis by mass spectrometry or chromatography, aiding in the identification and quantification of these biomolecules in complex samples .
Medical Research
In medical research, 4-Maleimidobutyric acid is used for the preparation of enzyme immunoassay (EIA) reagents . It is also employed as a probe for membrane sulfhydryl groups, which is significant in understanding cell membrane dynamics and the action of various drugs at the cellular level.
Mécanisme D'action
Target of Action
4-Maleimidobutyric acid is a PROTAC linker and a modification reagent for thiol groups in proteins . It is primarily used to modify proteins or large biomolecules for functionalization and cross-linking chemical modification reactions .
Mode of Action
4-Maleimidobutyric acid is a heterobifunctional cross-linking reagent with amine and sulfhydryl reactivity . It is typically coupled initially to molecules containing primary amines by amide bonds . The second coupling is specific for molecules containing free sulfhydryl by thioether linkage . This dual reactivity allows it to create a bridge between two different biomolecules, enabling the construction of complex bioconjugates .
Result of Action
The molecular and cellular effects of 4-Maleimidobutyric acid’s action would depend on the specific biomolecules it is used to modify. As a cross-linking agent, it can enable the construction of complex bioconjugates, which can have a wide range of effects depending on their specific composition and structure .
Action Environment
The action, efficacy, and stability of 4-Maleimidobutyric acid can be influenced by various environmental factors. For instance, the coupling reactions it is involved in are typically buffered at specific pH levels . Furthermore, it is sensitive to moisture and should be stored in a cool place . The specific environmental conditions required would also depend on the biomolecules it is used with.
Safety and Hazards
Orientations Futures
4-Maleimidobutyric acid may be used as a spacer in the construction of drug and other types of bioconjugates . It is used with N-hydroxysuccinimide ester as a bifunctional cross-linking agent . It is a modification reagent for thiol groups in proteins . This suggests potential future applications in the field of drug development and bioconjugation .
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h3-4H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPQROHLJFARLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392183 | |
| Record name | 4-Maleimidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Maleimidobutyric acid | |
CAS RN |
57078-98-5 | |
| Record name | 4-Maleimidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Maleimidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Maleimidobutyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ96MF9P4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

